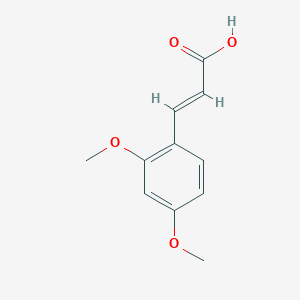

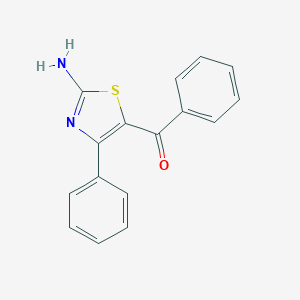

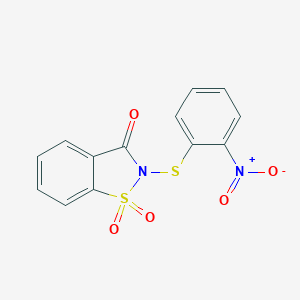

(2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone

Vue d'ensemble

Description

The compound (2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone is a thiazole derivative, which is a heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen. While the provided papers do not directly discuss this specific compound, they do provide insights into similar thiazole derivatives and their potential biological activities, which can be extrapolated to hypothesize about the properties and uses of (2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone.

Synthesis Analysis

The synthesis of thiazole derivatives often involves the condensation of appropriate precursors, such as ketones or aldehydes with thioamides or amino derivatives. For example, the synthesis of related compounds like (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone involves the use of UV, IR, NMR, and mass spectrometry for characterization . Similarly, the synthesis of (2-aminophenyl)(naphthalen-2-yl)methanones through photoinduced intramolecular rearrangement demonstrates the versatility of synthetic approaches for such compounds .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often confirmed using techniques such as X-ray diffraction, NMR, and density functional theory (DFT) calculations. For instance, Schiff base derivatives of related thiazole compounds have been characterized by single-crystal X-ray diffraction and DFT calculations . These techniques help in understanding the geometry, bonding features, and electronic properties of the molecules.

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions, including condensation, cyclization, and rearrangement. The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating substituents on the thiazole ring. For example, the photoinduced intramolecular rearrangement of (E)-3-styrylquinolin-4(1H)-ones to form (2-aminophenyl)(naphthalen-2-yl)methanones showcases the reactivity under UV light irradiation .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, can be deduced from their molecular structure and substituents. The presence of amino groups and phenyl rings may affect the compound's polarity, solubility in organic solvents, and potential for forming hydrogen bonds. The HOMO-LUMO energy gap obtained from DFT calculations can provide insights into the compound's stability and reactivity . Additionally, molecular docking studies can predict the biological activity and interactions with biological targets .

Applications De Recherche Scientifique

Antibacterial Activity: A study by Shahana and Yardily (2020) synthesized novel compounds closely related to "(2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone" and investigated their antibacterial activity through molecular docking studies. The study aids in understanding the antibacterial potential of these compounds (Shahana & Yardily, 2020).

Antiviral Activity: Another study by FathimaShahana and Yardily (2020) focused on a similar compound and carried out molecular docking to understand its antiviral activity. This study helps in evaluating the pharmacokinetic behavior and hydrogen bonding interaction of the compound, suggesting potential applications in antiviral therapy (FathimaShahana & Yardily, 2020).

Cancer Inhibitory Activity: Kulkarni et al. (2022) reported the synthesis of a series of compounds related to "(2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone", demonstrating inhibition of cancer cell proliferation in lung and breast cancer models. These findings highlight the potential use of these compounds in cancer therapy (Kulkarni et al., 2022).

Bioreduction and Optical Purity: Research by Roy et al. (2001) explored the asymmetric bioreduction of a bulky ketone similar to "(2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone", achieving high yield and optical purity. This study demonstrates the potential for producing optically pure compounds for various applications (Roy et al., 2001).

Crystal and Molecular Structures: Kubicki et al. (2012) investigated the crystal and molecular structures of 2-aminothiophene derivatives, which are structurally related. This study provides insights into the molecular conformation and intermolecular interactions of such compounds (Kubicki et al., 2012).

Propriétés

IUPAC Name |

(2-amino-4-phenyl-1,3-thiazol-5-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2OS/c17-16-18-13(11-7-3-1-4-8-11)15(20-16)14(19)12-9-5-2-6-10-12/h1-10H,(H2,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWJFTFVMQOCWNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)N)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354482 | |

| Record name | (2-Amino-4-phenyl-1,3-thiazol-5-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone | |

CAS RN |

17279-56-0 | |

| Record name | (2-Amino-4-phenyl-1,3-thiazol-5-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-Chloroethoxy(ethyl)phosphinothioyl]oxybenzonitrile](/img/structure/B94158.png)

![Methyl 4-[(phenoxycarbonyl)oxy]benzoate](/img/structure/B94163.png)